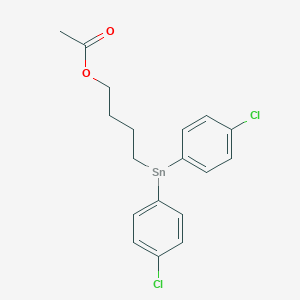
CID 78068063
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78068063” is a chemical entity registered in the PubChem database
Preparation Methods
The synthesis of CID 78068063 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions is essential to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high production rates.
Chemical Reactions Analysis
CID 78068063 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the specific functional groups present in the compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 78068063 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study specific biochemical pathways or as a tool to investigate cellular processes.
Medicine: The compound has potential therapeutic applications and may be investigated for its pharmacological properties and efficacy in treating certain diseases.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of CID 78068063 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
CID 78068063 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or functional groups may include CID 91857419 and other related entities.
Uniqueness: The unique chemical structure and properties of this compound make it distinct from other compounds
Properties
Molecular Formula |
C18H19Cl2O2Sn |
|---|---|
Molecular Weight |
457.0 g/mol |
InChI |
InChI=1S/2C6H4Cl.C6H11O2.Sn/c2*7-6-4-2-1-3-5-6;1-3-4-5-8-6(2)7;/h2*2-5H;1,3-5H2,2H3; |
InChI Key |
HVIWZDKTWNMBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC[Sn](C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















